An In-depth Technical Guide to the Chemical and Physical Properties of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and extrapolated chemical and physical properties of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole. As a functionalized pyrazole derivative, this compound holds significant potential in medicinal chemistry and materials science, primarily owing to the unique combination of a reactive bromine atom and an electron-withdrawing trifluoromethyl group on a stable heterocyclic scaffold. This document synthesizes available data on its identity, and for properties where direct experimental values are not publicly available, it offers scientifically grounded estimations based on closely related analogues. Furthermore, this guide outlines a plausible synthetic approach, discusses its likely reactivity, and provides essential safety and handling protocols. The information herein is intended to empower researchers and drug development professionals in their exploration and utilization of this promising chemical entity.
Chemical Identity and Molecular Structure
4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is a halogenated and trifluoromethylated pyrazole derivative. The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, known as a pyrazole ring. This ring is substituted at four positions: a bromine atom at the 4-position, a propyl group at the 1-position nitrogen, and a trifluoromethyl group at the 3-position.
The presence of the propyl group at the N1 position influences the compound's lipophilicity and solubility. The bromine atom at the C4 position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions. The trifluoromethyl group at the C3 position significantly impacts the electronic properties of the pyrazole ring, enhancing its stability and modulating the acidity of the C5 proton.
Table 1: Chemical Identifiers and Key Properties
| Identifier | Value | Source |
| CAS Number | 1437794-44-9 | [1] |
| Molecular Formula | C₇H₈BrF₃N₂ | [1] |
| Molecular Weight | 257.05 g/mol | [1] |
| Canonical SMILES | CCCn1cc(c(n1)C(F)(F)F)Br | [1] |
| InChIKey | Not Publicly Available |
digraph "4_Bromo_1_propyl_3_trifluoromethyl_pyrazole" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; Br [label="Br", pos="0,-3!"]; C_propyl1 [label="CH2", pos="0,3!"]; C_propyl2 [label="CH2", pos="1.3,3.75!"]; C_propyl3 [label="CH3", pos="2.6,4.5!"]; C_tfm [label="C", pos="-2.6,-1.5!"]; F1 [label="F", pos="-3.9,-0.75!"]; F2 [label="F", pos="-2.6,-3!"]; F3 [label="F", pos="-3.9,-2.25!"]; H5[label="H", pos="2.3,-0.75!"];
// Bonds N1 -- N2 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; C4 -- Br [len=1.5]; N1 -- C_propyl1 [len=1.5]; C_propyl1 -- C_propyl2 [len=1.5]; C_propyl2 -- C_propyl3 [len=1.5]; C3 -- C_tfm [len=1.5]; C_tfm -- F1 [len=1.5]; C_tfm -- F2 [len=1.5]; C_tfm -- F3 [len=1.5]; C5 -- H5[len=1.0]; }
Figure 1: 2D Chemical Structure of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole.
Estimated Physical Properties
Table 2: Estimated and Analog-Based Physical Properties
| Property | Estimated Value | Basis for Estimation | Source |
| Melting Point | Likely a low-melting solid or liquid at room temperature. | 4-Bromo-3-(trifluoromethyl)-1H-pyrazole is a solid with a melting point of 112-114 °C. The N-propyl group would likely lower the melting point.[2] | |
| Boiling Point | > 200 °C at 760 mmHg (estimated) | 4-bromo-1,3-dimethyl-1H-pyrazole has a boiling point of 210.265 °C at 760 mmHg. The propyl and trifluoromethyl groups would likely increase the boiling point.[3] | |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, methanol). Sparingly soluble in water. | The presence of the propyl group increases lipophilicity, while the pyrazole core and trifluoromethyl group can participate in hydrogen bonding, suggesting solubility in a range of organic solvents. | |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Based on the appearance of similar pyrazole derivatives. |
Experimental Protocols for Property Determination
For researchers requiring precise experimental values, the following standard protocols are recommended:
2.1.1. Melting Point Determination (for solids)
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp®).
-
Procedure:
-
A small, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially, then slowed to 1-2 °C/min as the estimated melting point is approached.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
-
2.1.2. Boiling Point Determination
-
Apparatus: Microscale boiling point apparatus (Thiele tube or similar).
-
Procedure:
-
A small amount of the liquid sample (a few drops) is placed in a small test tube.
-
A sealed capillary tube is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Synthesis and Reactivity
While a specific, published synthesis for 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is not available, a plausible synthetic route can be devised based on established pyrazole synthesis methodologies.
Proposed Synthetic Pathway
A likely approach involves the cyclization of a suitably functionalized precursor, followed by bromination.
Figure 2: Proposed Synthetic Workflow for 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole.
Step 1: Synthesis of 1-Propyl-3-(trifluoromethyl)pyrazole
The initial step would likely involve the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound, such as 1,1,1-trifluoro-2,4-pentanedione, with propylhydrazine. This reaction is a classic Knorr pyrazole synthesis, typically carried out under acidic conditions with heating.
Step 2: Bromination
The resulting 1-Propyl-3-(trifluoromethyl)pyrazole would then be subjected to electrophilic bromination at the C4 position. The pyrazole ring is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, often used with a radical initiator like AIBN in a non-polar solvent such as carbon tetrachloride.
Expected Reactivity
The chemical reactivity of 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is dictated by its key functional groups:
-
The Bromine Atom at C4: This is the most reactive site for synthetic transformations. It can participate in a variety of cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. It can also undergo lithium-halogen exchange to form a lithiated pyrazole, which can then be reacted with various electrophiles.
-
The Pyrazole Ring: The pyrazole ring is aromatic and generally stable. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but can activate it towards nucleophilic aromatic substitution under certain conditions.
-
The C5-H Proton: The proton at the C5 position will be the most acidic proton on the pyrazole ring due to the inductive effect of the adjacent nitrogen and the trifluoromethyl group. This allows for regioselective deprotonation with a strong base, followed by reaction with an electrophile to introduce a substituent at the C5 position.
Spectral Data (Estimated)
No experimental spectra for 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole are publicly available. The following are predicted spectral characteristics based on its structure and data from similar compounds.
Table 3: Predicted Spectral Data
| Technique | Predicted Chemical Shifts / Key Signals | Rationale |
| ¹H NMR | * C5-H: ~8.0 ppm (singlet) * N-CH₂: ~4.2 ppm (triplet) * CH₂-CH₂-CH₃: ~1.8 ppm (sextet) * CH₃: ~0.9 ppm (triplet) | The C5-H proton is expected to be downfield due to the aromatic nature of the ring and the electron-withdrawing trifluoromethyl group. The propyl group signals will show characteristic splitting patterns and integrations. |
| ¹³C NMR | * C3-CF₃: ~145 ppm (quartet, J≈38 Hz) * C5: ~140 ppm * CF₃: ~120 ppm (quartet, J≈270 Hz) * C4-Br: ~95 ppm * N-CH₂: ~55 ppm * CH₂-CH₂-CH₃: ~23 ppm * CH₃: ~11 ppm | The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon bearing the bromine will be significantly shielded. |
| ¹⁹F NMR | * -CF₃: ~ -60 to -65 ppm (singlet) | The trifluoromethyl group will give a single peak in the typical region for CF₃ groups attached to an aromatic ring. |
| Mass Spec (EI) | * M⁺: m/z 256/258 (isotopic pattern for Br) * [M-C₃H₇]⁺: m/z 213/215 * [M-Br]⁺: m/z 177 | The molecular ion peak will show the characteristic isotopic pattern for a bromine-containing compound. Fragmentation may involve loss of the propyl group or the bromine atom. |
Safety and Handling
Specific safety data for 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is not available. However, based on the data for structurally similar compounds, the following precautions should be taken.[4][5][6]
5.1. Hazard Identification
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Skin Corrosion/Irritation: May cause skin irritation.[4]
-
Eye Damage/Irritation: May cause serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[5]
5.2. Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
5.3. First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Conclusion
4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole is a valuable building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. While direct experimental data for some of its physical and spectral properties are lacking, this guide provides a robust framework of estimated values and likely chemical behavior based on well-understood chemical principles and data from closely related analogues. The synthetic versatility offered by the bromine atom, combined with the electronic influence of the trifluoromethyl group, makes this compound a compelling target for further investigation. Researchers are encouraged to use the information presented here as a foundation for their work, while exercising due caution and validating key properties experimentally as needed.
References
- AiFChem. (2025, October 21). 1426958-33-9 | 4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole.
- Appchem. (n.d.). 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole | 1437794-44-9.
- ChemicalBook. (n.d.). 4-bromo-1-methyl-3-(trifluoromethyl)-1h-pyrazole.
- ChemicalBook. (n.d.). 4-BROMO-3-(TRIFLUOROMETHYL)-1-PHENYL-1H-PYRAZOLE.
- PubChem. (n.d.). 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | C4H2BrF3N2 | CID 7147398.
- ResearchGate. (n.d.). Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d.
- Apollo Scientific. (2023, July 4). 4-Bromo-5-phenyl-3-(trifluoromethyl)-1H-pyrazole Safety Data Sheet.
- Fisher Scientific. (2009, June 2). SAFETY DATA SHEET.
- TCI America. (n.d.). 4-Bromo-3-methyl-5-(trifluoromethyl)pyrazole | 60061-68-9.
- Thermo Fisher Scientific. (n.d.). 4-Bromo-3-methyl-1H-pyrazole, 97%.
- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- ResearchGate. (n.d.). Synthesis of 4‐substituted 3‐trifluoromethyl pyrazoles.
- Thermo Fisher Scientific. (n.d.). 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, 97%.
- CymitQuimica. (n.d.). CAS 1046831-97-3: 4-Bromo-1-(trifluoromethyl)-1H-pyrazole.
- Chem-Space. (n.d.). 4-bromo-1,3-dimethyl-1H-pyrazole.
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